2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

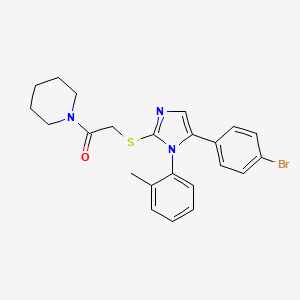

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic imidazole derivative characterized by a central 1H-imidazole core substituted with a 4-bromophenyl group at position 5, an o-tolyl (2-methylphenyl) group at position 1, a thioether linkage at position 2, and a piperidin-1-yl ethanone moiety. The piperidine ring contributes to solubility and could modulate pharmacokinetic properties. This compound is part of a broader class of imidazole-based molecules studied for their antimicrobial, antiproliferative, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3OS/c1-17-7-3-4-8-20(17)27-21(18-9-11-19(24)12-10-18)15-25-23(27)29-16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRRCAYZPVKUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel organosulfur derivative characterized by a complex structure that includes an imidazole ring, a bromophenyl group, and a thioether linkage. Its molecular formula is , indicating the presence of various elements that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its role in biological systems, often acting as a site for binding to various proteins, which can modulate their activity. The presence of the bromophenyl and o-tolyl groups enhances the compound's binding affinity and specificity for these targets.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase and Ras oncogene pathways. These pathways are crucial for maintaining cellular homeostasis and signaling .

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit significant antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits Na+/K(+)-ATPase | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Modulates oncogenic pathways in cancer cells |

Case Studies

- Anticancer Properties : In vitro studies have demonstrated that compounds with similar structures exhibit strong growth inhibitory effects on human cancer cell lines. For instance, derivatives containing piperidine moieties have shown enhanced cytostatic activities compared to standard treatments .

- Antimicrobial Efficacy : A series of imidazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC (Minimum Inhibitory Concentration) values indicated that these compounds could be effective alternatives to existing antibiotics .

- Enzyme Inhibition Studies : Research has indicated that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), which is relevant for developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several imidazole derivatives (Table 1). Key differences in substituents and their biological implications are highlighted below:

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Physicochemical Properties

- Solubility: Piperidine’s basicity (pKa ~10) improves solubility in acidic environments, whereas non-piperidine analogs (e.g., Compound 9) rely on polar groups like thiazole for solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, starting with imidazole ring formation followed by functional group substitutions. Key steps include:

- Imidazole core construction : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature .

- Thioether linkage : Reaction of intermediates (e.g., 4-bromophenyl thiol) with alkylating agents like bromoethanone derivatives using bases such as NaH in anhydrous THF .

- Piperidinyl group introduction : Nucleophilic substitution with piperidine under reflux in aprotic solvents (e.g., DMF) . Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the o-tolyl group show distinct splitting patterns at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 485.04) and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How can researchers assess the compound’s preliminary bioactivity?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .

- Cell viability tests : Employ MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity .

- Docking simulations : Use AutoDock Vina to predict binding affinities to proteins like cytochrome P450 .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data discrepancies for this compound?

- Structure solution : Use SHELXD for phase determination from X-ray diffraction data, leveraging Patterson methods for heavy atoms (e.g., bromine) .

- Refinement : Apply SHELXL with restraints for thermal parameters and hydrogen bonding. Address twinning or disordered regions via PART instructions .

- Validation : Check geometry with PLATON and resolve R-factor conflicts by iterative model adjustment .

Q. What strategies address conflicting NMR data during structural validation?

- Variable Temperature NMR : Resolve signal overlap by analyzing spectra at 298–323 K .

- 2D Techniques : Use HSQC and HMBC to correlate H and C signals, confirming connectivity between the thioether and imidazole moieties .

- Isotopic labeling : Introduce N or C labels at ambiguous positions to clarify assignments .

Q. How can structure-activity relationships (SAR) be analyzed to optimize bioactivity?

- Analog synthesis : Modify substituents (e.g., replacing 4-bromophenyl with 4-fluorophenyl) and compare IC values .

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors on the imidazole ring) using Schrödinger’s Phase .

- Free-energy perturbation : Calculate binding energy differences for analogs via molecular dynamics simulations (e.g., GROMACS) .

Q. What experimental and computational methods elucidate the compound’s metabolic stability?

- Microsomal assays : Incubate with liver microsomes and analyze degradation via LC-MS to identify metabolites .

- CYP450 inhibition : Use fluorogenic substrates in human recombinant CYP3A4/5 assays .

- DFT calculations : Predict oxidative hotspots (e.g., sulfur atoms) using Gaussian09 at the B3LYP/6-31G* level .

Data Contradiction & Optimization

Q. How to resolve low yields in the final coupling step of the synthesis?

- Reaction optimization : Screen catalysts (e.g., Pd(PPh) vs. CuI), solvents (DMF vs. DMSO), and temperatures (60–100°C) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized thioethers) and adjust reducing agents (NaBH vs. LiAlH) .

Q. Why do computational docking results conflict with experimental binding assays?

- Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .

- Protein flexibility : Perform ensemble docking with multiple receptor conformations from NMR or MD trajectories .

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics and reconcile K values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.